5-Fluoro-2-(4-methylphenyl)benzoic acid

Description

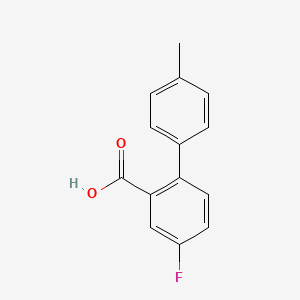

Structure

2D Structure

Propriétés

IUPAC Name |

5-fluoro-2-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQRZTPYWXTRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681115 | |

| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537713-33-0 | |

| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Route Using m-Fluorotoluene and Trihaloacetyl Chloride

One of the most industrially viable methods for synthesizing fluorinated methylbenzoic acids, including 5-fluoro-2-(4-methylphenyl)benzoic acid, involves Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chloride under Lewis acid catalysis (e.g., aluminum chloride). This method offers mild reaction conditions, relatively low cost, and scalability.

- Starting Materials: m-Fluorotoluene and trihaloacetyl chloride.

- Catalyst: Lewis acid (commonly aluminum chloride).

- Reaction: Friedel-Crafts acylation producing ortho- and para-ketone isomers.

- Subsequent Steps: Alkaline hydrolysis followed by acidification to yield the corresponding fluorinated methylbenzoic acid isomers.

- Separation: Recrystallization to isolate the desired isomer, this compound.

This method is highlighted for its ease of raw material availability, mild conditions, and suitability for industrial production, overcoming limitations of other routes that require harsh conditions or expensive intermediates.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Friedel-Crafts acylation | m-Fluorotoluene + trihaloacetyl chloride, Lewis acid catalyst, moderate temperature | Mixture of ortho- and para-ketone isomers |

| Hydrolysis and acidification | Alkaline hydrolysis, then acidification | Formation of fluorinated methylbenzoic acid isomers |

| Isomer separation | Recrystallization | Isolation of this compound |

Halogenation and Subsequent Functionalization of Aromatic Precursors

A related approach involves halogenated aromatic compounds as intermediates. For example, 2,4-dichloro-5-fluoro-benzoic acid is prepared via acylation of 2,4-dichlorofluorobenzene with acetyl chloride catalyzed by aluminum chloride, followed by oxidation with chlorine liquor. Though this method targets a different but related fluorinated benzoic acid, the principles of halogenation and controlled acylation are applicable to preparing fluorinated benzoic acid derivatives.

Grignard and Lithiation Routes

Alternative synthetic methods employ organometallic intermediates such as Grignard reagents or organolithium compounds:

- Using 2-bromo-5-fluorotoluene as a starting material, Grignard reaction with magnesium forms the corresponding magnesium salt, which reacts with dry ice (CO2) to yield the fluorinated benzoic acid.

- Lithiation of 2-bromo-5-fluorotoluene with butyllithium at low temperatures (-78 °C) followed by carbonation with dry ice is another route.

However, these methods have drawbacks including:

Direct Alkylation of Fluorobenzoic Acid Derivatives

Another approach involves direct alkylation of 4-fluorobenzoic acid using strong bases such as sec-butyl lithium or tert-butyl lithium to form lithium salts, which then react with methyl iodide to produce 4-fluoro-2-methylbenzoic acid. This method suffers from:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation (Lewis acid catalysis) | m-Fluorotoluene + trihaloacetyl chloride | Friedel-Crafts acylation, hydrolysis, recrystallization | Mild conditions, low cost, scalable | Requires isomer separation | High |

| Halogenation and Acylation | Halogenated fluorobenzenes + acetyl chloride | Acylation, oxidation | Well-studied, controllable | Multi-step, temperature sensitive | Moderate |

| Grignard/Lithiation + Carboxylation | 2-Bromo-5-fluorotoluene | Grignard or lithiation, carbonation | High specificity | Harsh conditions, costly | Low |

| Direct Alkylation of Fluorobenzoic Acid | 4-Fluorobenzoic acid + alkyl lithium + methyl iodide | Alkylation | Direct approach | Harsh conditions, low yield | Low |

| Multi-step Nitration and Cyclization | Fluorophenols, aryl piperazines | Nitration, piperazinylation, cyclization | Advanced synthetic control | Complex synthesis | Research scale |

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-2-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Applications De Recherche Scientifique

5-Fluoro-2-(4-methylphenyl)benzoic acid has various scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent due to its biological activities.

Materials Science: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted biphenyl structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physical Properties

- Melting Points: The presence of polar groups (e.g., amino or methoxy) in position 2 correlates with higher melting points due to enhanced hydrogen bonding. For example, 5-fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) has a melting point of 216–218°C , whereas nonpolar substituents like trifluoromethyl (in 3b) reduce melting points (186–190°C) . The target compound’s 4-methylphenyl group, being less polar than amino or methoxy groups, may result in a lower melting point compared to 3c.

- Molecular Weight : The target compound (230.11 g/mol) is lighter than analogs with bulkier substituents (e.g., 3b at 311.24 g/mol) but heavier than simpler derivatives like 5-fluoro-2-(trifluoromethyl)benzoic acid (208.11 g/mol) .

Activité Biologique

5-Fluoro-2-(4-methylphenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which significantly influence its biological activity. The compound is often synthesized through methods such as the Suzuki–Miyaura coupling reaction, which facilitates carbon-carbon bond formation under controlled conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways, particularly those involving aromatic compounds .

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may alter the expression of genes related to cell cycle regulation, impacting cell proliferation .

- Binding Interactions : The compound binds to specific biomolecules, which can lead to downstream effects on metabolic pathways and cellular functions .

Cellular Effects

Research indicates that this compound affects various cell types. For example, it has shown potential in modulating cellular responses in cancer cell lines, suggesting a role in anticancer therapy .

Dosage Effects

Studies have demonstrated that the effects of this compound vary with dosage in animal models. Low doses may have minimal effects, while higher doses can lead to significant metabolic changes .

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with critical enzymes and cofactors necessary for the metabolism of aromatic compounds .

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a therapeutic agent due to its ability to induce apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Transport and Distribution

The transport mechanisms of this compound are crucial for its biological activity. It is transported across cell membranes via specific transporters, which facilitates its distribution within tissues . Understanding these mechanisms can aid in optimizing its therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.